2-cyano-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-cyano-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H6Cl2N2O. It is known for its versatility in chemical reactions due to the presence of both cyano and carbonyl functional groups. These groups allow the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 2-cyano-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with cyanoacetic acid or its derivatives. One common method includes the reaction of 2,4-dichloroaniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired product .
Chemical Reactions Analysis
2-cyano-N-(2,4-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-cyano-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dichlorophenyl)acetamide and its derivatives often involves interactions with specific enzymes or receptors. For example, its derivatives have been shown to inhibit the activity of papain-like protease (PLpro) by binding to the active site of the enzyme, thereby preventing the replication of viruses such as SARS-CoV-2 . The presence of cyano and carbonyl groups allows the compound to form strong interactions with the target enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
2-cyano-N-(2,4-dichlorophenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(2,3-dichlorophenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and biological activity.
2-cyano-N-(2-nitrophenyl)acetamide:
The unique combination of cyano and dichlorophenyl groups in this compound makes it particularly versatile and valuable in various fields of research and industry .
Properties
IUPAC Name |
2-cyano-N-(2,4-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNWFABKENMBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351184 | |
Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-32-6 | |
Record name | 2-Cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17722-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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